beta-D-Galactopyranuronic acid

概要

説明

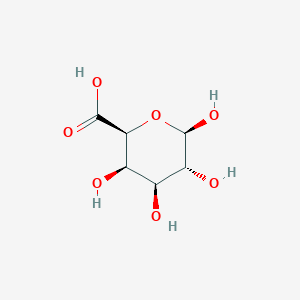

Beta-D-Galactopyranuronic acid (GalA) is a uronic acid derivative of galactose, characterized by the oxidation of the C6 hydroxyl group to a carboxylic acid. It is a key structural component of pectin, a polysaccharide abundant in plant cell walls, and plays critical roles in food science, cosmetics, and biomedical research . Its molecular formula is C₆H₁₀O₇, with an average mass of 194.14 Da and a monoisotopic mass of 194.042653 Da . The beta-anomeric configuration at C1 distinguishes it from its alpha counterpart, influencing its chemical reactivity and biological interactions .

準備方法

合成経路と反応条件: β-D-ガラクトピラノウロン酸は、D-ガラクトースの酸化によって合成できます。 このプロセスには、硝酸やガラクトースオキシダーゼなどの酸化剤の使用が含まれます 。 反応条件は通常、C6炭素の選択的酸化を保証するために、制御された温度とpHが必要です。

工業的生産方法: 工業的な環境では、β-D-ガラクトピラノウロン酸は、ペクチンの酵素的加水分解によって頻繁に生産されます。 この方法は、ペクチナーゼ酵素を使用してペクチンをβ-D-ガラクトピラノウロン酸を含む構成モノサッカライドに分解することを伴います .

化学反応の分析

反応の種類: β-D-ガラクトピラノウロン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ガラクトロン酸を生成するためにさらに酸化できます。

還元: ガラクトースを生成するために還元できます。

一般的な試薬と条件:

酸化: 制御された温度とpH下での硝酸またはガラクトースオキシダーゼ。

還元: 水素化ホウ素ナトリウムまたは触媒水素化。

置換: 酸触媒の存在下でのアルコール.

生成される主な生成物:

酸化: ガラクトロン酸。

還元: ガラクトース。

科学研究への応用

β-D-ガラクトピラノウロン酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

Bioconversion and Metabolic Pathways

Recent studies highlight the potential of β-D-GalA in bioconversion processes. For instance, the red basidiomycete yeast Rhodosporidium toruloides has been identified as a promising host for the efficient metabolism of d-galacturonic acid. This organism can utilize β-D-GalA through a nonphosphorylative catabolic pathway, demonstrating high efficiency compared to other sugars like d-glucose and d-xylose .

Key Findings:

- Efficient Catabolism: The study revealed that R. toruloides can co-utilize β-D-GalA with other sugars, indicating its potential for biorefinery applications.

- Genomic Insights: Genomewide analyses identified critical genes involved in the catabolism of β-D-GalA, providing a foundation for future metabolic engineering efforts .

Agricultural Applications

β-D-GalA plays a crucial role in plant interactions and growth regulation. It has been shown to influence seed exudates that promote plant growth and inhibit root development in certain species.

Case Study: Cress Seed Exudates

Research on cress seed exudates demonstrated that acidic disaccharides containing β-D-GalA significantly affect plant growth dynamics. The study found that these compounds could enhance hypocotyl elongation while inhibiting root growth, suggesting their role as allelochemicals in plant development .

Industrial Applications

The industrial potential of β-D-GalA is being explored, particularly in the context of sugar beet pulp (SBP) utilization. The extraction and conversion of β-D-GalA from SBP can lead to valuable products in food and pharmaceutical industries.

Industrial Utilization:

- Sugar Beet Pulp (SBP): Research indicates that monosaccharides like β-D-GalA derived from SBP can be transformed into various chemicals or used as chiral precursors for synthesizing complex molecules .

- Pectin-Based Products: Given its abundance in pectin, β-D-GalA is vital for producing gelling agents and stabilizers used in food processing.

Biochemical Research

β-D-GalA serves as a model compound for studying polysaccharide interactions and enzymatic processes. Its structural properties make it an essential subject in glycoscience research.

Research Highlights:

- Enzymatic Studies: Investigations into enzymes that degrade pectin have utilized β-D-GalA to understand their mechanisms better and improve industrial applications .

- Polymer Interactions: Studies have demonstrated how β-D-GalA interacts with other polysaccharides, influencing gel formation and stability in various formulations .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconversion | Utilization by R. toruloides for efficient sugar metabolism | High co-utilization efficiency with other sugars |

| Agriculture | Role in seed exudate effects on plant growth | Promotes hypocotyl elongation; inhibits root growth |

| Industrial Processes | Extraction from SBP for chemical production | Valuable precursor for food and pharmaceutical products |

| Biochemical Research | Model compound for studying enzymatic degradation systems | Insights into enzyme mechanisms and polysaccharide interactions |

作用機序

β-D-ガラクトピラノウロン酸の作用機序は、特定の酵素や受容体との相互作用を含みます。 生体系では、ペクチナーゼなどの酵素によって認識され、加水分解を触媒します。 細胞表面受容体とも相互作用し、細胞シグナル伝達経路に影響を与えます .

類似化合物との比較

Structural Comparison with Similar Compounds

Alpha-D-Galactopyranuronic Acid

Alpha-D-Galactopyranuronic acid shares the same molecular formula (C₆H₁₀O₇) and mass as the beta form but differs in the anomeric configuration (axial -OH at C1 vs. equatorial in beta) . This stereochemical variation affects solubility and enzymatic recognition. For instance, alpha-GalA is less prevalent in nature but serves as a substrate for specific glycosidases in plant metabolism research .

Beta-D-Glucopyranuronic Acid

Beta-D-Glucopyranuronic acid (C₆H₁₀O₇ , 194.14 Da) is a glucose-derived uronic acid with a hydroxyl group at C4 in the axial position, contrasting with GalA’s equatorial C4 -OH . This structural distinction underpins its role in detoxification pathways (e.g., glucuronidation in drug metabolism) rather than plant polysaccharide assembly .

4-(4-Deoxy-α-D-Gluc-4-Enosyluronic Acid)-D-Galacturonic Acid

This unsaturated digalacturonate (C₁₂H₁₆O₁₂ , 352.25 Da) features a 4,5-unsaturated bond in one residue, enhancing its reactivity in pectin degradation and bacterial signaling . Unlike linear GalA polymers, this compound’s unsaturated moiety facilitates enzymatic cleavage, making it a marker for plant-pathogen interactions .

Chemical and Physical Properties

| Compound | Molecular Formula | Average Mass (Da) | Anomeric Configuration | Key Structural Features |

|---|---|---|---|---|

| Beta-D-Galactopyranuronic acid | C₆H₁₀O₇ | 194.14 | β (C1 equatorial) | 4 equatorial -OH groups, C6 -COOH |

| Alpha-D-Galactopyranuronic acid | C₆H₁₀O₇ | 194.14 | α (C1 axial) | Axial -OH at C1, C6 -COOH |

| Beta-D-Glucopyranuronic acid | C₆H₁₀O₇ | 194.14 | β (C1 equatorial) | Axial -OH at C4, C6 -COOH |

| 4-(4-Deoxy-α-D-gluc... acid | C₁₂H₁₆O₁₂ | 352.25 | α (glycosidic bond) | Unsaturated C4-C5 bond, branched structure |

Reactivity and Functional Roles

This compound exhibits high reactivity in nonenzymatic browning due to its reducing end and carboxylic acid group, forming advanced glycation end-products (AGEs) in food systems . In contrast, beta-D-glucopyranuronic acid is more stable and participates in conjugating toxins (e.g., forming glucuronides for excretion) . The unsaturated digalacturonate’s double bond increases susceptibility to lyase enzymes, enabling rapid pectin breakdown in plant cell walls .

生物活性

Beta-D-Galactopyranuronic acid (GalA) is a significant component of pectic polysaccharides, which are found in the cell walls of plants. This compound has garnered attention due to its diverse biological activities, including immunomodulatory, anti-inflammatory, antioxidant, antibacterial, and potential anticancer effects. Below is a detailed overview of its biological activity based on various research findings.

Structural Characteristics

This compound is characterized by its structure as a sugar acid derived from galactose. It exists predominantly in the form of pectins, which are polysaccharides composed of alternating units of α-1,4-linked D-galacturonic acid and other sugars such as rhamnose and arabinose. The structural features of GalA play a crucial role in determining its biological activities.

1. Immunomodulatory Effects

Research indicates that GalA-rich pectins exhibit significant immunomodulatory properties. Studies show that polysaccharides with over 80% galacturonic acid can suppress macrophage activity and inhibit delayed-type hypersensitivity reactions. For instance, pectins extracted from Ulmus pumila demonstrated reduced nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, indicating their potential to modulate immune responses .

2. Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects. In vitro studies have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. The anti-inflammatory activity is often attributed to the structural features of the pectin backbone .

3. Antioxidant Activity

GalA exhibits antioxidant properties, which are essential for combating oxidative stress linked to various diseases. Research has demonstrated that oligo-galacturonic acids derived from enzymatic degradation of pectin show significant radical scavenging activity (RSA), with increasing concentrations correlating with enhanced antioxidant effects . The antioxidant capacity is particularly notable in compounds rich in rhamnogalacturonan I and homogalacturonan structures.

4. Antibacterial Effects

Studies have also highlighted the antibacterial properties of this compound. Pectin-based nanocomposites have shown high antibacterial activity against pathogens such as Escherichia coli. This suggests potential applications in food preservation and medical settings .

5. Antitumor Activity

Recent investigations into the anticancer potential of GalA have yielded promising results. In vitro assays using cancer cell lines like MCF-7 showed that products derived from GalA exhibited cytotoxic effects, leading to significant cell death without notable toxicity to normal cells . This positions this compound as a candidate for further development in cancer therapeutics.

Data Summary

Case Studies

- Pectin from Ulmus pumila : This study evaluated the anti-inflammatory effects of pectins enriched with GalA, showing a marked reduction in LPS-induced NO production in RAW 264.7 cells.

- Oligo-galacturonic Acids : Derived from enzymatic degradation, these compounds demonstrated significant antioxidant properties with RSA increasing with concentration, highlighting their potential as natural antioxidants.

- Antitumor Properties : Investigations on oligo-galacturonic acids showed over 90% cytotoxicity against MCF-7 cells at specific concentrations, suggesting a strong potential for therapeutic use in oncology.

Q & A

Basic Research Questions

Q. How can researchers confirm the presence of beta-D-galactopyranuronic acid in plant cell wall samples?

- Methodology :

Extraction : Use mild acid hydrolysis (e.g., 0.5 M sulfuric acid at 80°C for 2 hours) to isolate pectin polysaccharides from plant tissues .

Chromatography : Analyze hydrolyzed samples via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify galacturonic acid residues. Calibrate using pure this compound standards .

NMR Validation : Confirm stereochemistry and ring structure using nuclear magnetic resonance (NMR), focusing on characteristic peaks for β-anomeric protons (δ ~5.0–5.5 ppm) .

Q. What spectroscopic techniques are suitable for distinguishing this compound from its alpha-anomer?

- Methodology :

FTIR : Compare carboxylate stretching vibrations (1600–1650 cm⁻¹) and hydroxyl group patterns. Beta-anomers exhibit distinct hydrogen-bonding networks due to axial hydroxyl orientation .

Polarimetry : Measure optical rotation ([α]D²⁵) to differentiate β-D (negative rotation) from α-D (positive rotation) configurations .

Advanced Research Questions

Q. How do methyl esterification patterns of this compound in pectin affect plant cell wall mechanics?

- Methodology :

Enzymatic Digestion : Treat pectin samples with pectin methylesterase (PME) and quantify esterification via titration or colorimetric assays (e.g., hydroxylamine-FeCl₃ method) .

Mechanical Testing : Use atomic force microscopy (AFM) to compare cell wall rigidity in wild-type vs. PME-overexpressing plant mutants .

Data Interpretation : Correlate esterification levels with calcium crosslinking efficiency, as unesterified galacturonic acid residues bind Ca²⁺ to form rigid gels .

Q. What experimental strategies resolve contradictions in reported bioactivity of this compound oligomers?

- Methodology :

Systematic Synthesis : Prepare oligomers with defined degrees of polymerization (DP) using stepwise glycosylation (e.g., thioglycoside donors) and purify via size-exclusion chromatography .

Bioassays : Test immunomodulatory activity in macrophage models (e.g., IL-6/TNF-α secretion) and compare with literature using standardized protocols .

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile divergent results, accounting for variables like DP, sulfation, or sample purity .

Q. How can researchers model the interaction between this compound and microbial enzymes (e.g., polygalacturonases)?

- Methodology :

Molecular Dynamics (MD) : Simulate enzyme-substrate binding using software like GROMACS, focusing on active-site residues (e.g., Arg-223, Asp-153 in Aspergillus polygalacturonases) .

Site-Directed Mutagenesis : Validate computational predictions by mutating key residues and measuring kinetic parameters (Km, Vmax) .

Structural Analysis : Resolve enzyme-ligand complexes via X-ray crystallography (2.0–2.5 Å resolution) to identify hydrogen-bonding and electrostatic interactions .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for quantifying this compound in heterogeneous plant extracts?

- Methodology :

Multivariate Analysis : Apply principal component analysis (PCA) to HPLC-MS datasets to account for co-eluting contaminants (e.g., rhamnogalacturonans) .

Standard Curves : Use linear regression (R² ≥ 0.99) with internal standards (e.g., D-glucuronic acid) to normalize batch-to-batch variability .

Q. How should researchers address variability in enzymatic degradation assays of pectin-rich substrates?

- Methodology :

Blinded Replicates : Perform triplicate assays with randomized sample order to minimize operator bias .

Negative Controls : Include heat-inactivated enzymes to distinguish non-specific hydrolysis .

Error Reporting : Calculate coefficient of variation (CV) for technical replicates; exclude data with CV > 15% .

Q. Synthesis and Modification

Q. What steps are critical for synthesizing sulfated derivatives of this compound?

- Methodology :

Protecting Groups : Temporarily block hydroxyls with acetyl or benzyl groups to direct sulfation to specific positions (e.g., C-4 or C-6) .

Sulfation Reagents : Use SO₃-pyridine complexes in anhydrous DMF to achieve high yields (~80%) .

Deprotection : Remove acetyl groups via mild alkaline hydrolysis (0.1 M NaOH, 4°C) to preserve sulfate esters .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18968-14-4, 9000-69-5 | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-144 °C | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。